3-(4-(Tert-butyl)phenyl)-8-((3-chlorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Description
The compound 3-(4-(tert-butyl)phenyl)-8-((3-chlorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a spirocyclic triazaspiro derivative characterized by a unique structural framework. Its core consists of a bicyclic system (spiro[4.5]decane) fused with a triazole ring. Key substituents include a 4-tert-butylphenyl group at position 3 and a 3-chlorophenylsulfonyl moiety at position 6.
Properties
IUPAC Name |
3-(4-tert-butylphenyl)-8-(3-chlorophenyl)sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3O3S/c1-22(2,3)17-9-7-16(8-10-17)20-21(28)26-23(25-20)11-13-27(14-12-23)31(29,30)19-6-4-5-18(24)15-19/h4-10,15H,11-14H2,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYAFMLWATUDOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC(=CC=C4)Cl)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Spirocyclic Triazaspiro Derivatives
Key Findings from Structural Comparisons
Substituent Effects on Bioactivity: The 3-chlorophenylsulfonyl group in the target compound may offer stronger hydrogen-bonding interactions compared to the 4-chlorophenylsulfonyl group in , due to the para vs. meta substitution pattern.
Functional Group Implications: Sulfonyl vs. Benzoyl: The target’s sulfonyl group (SO₂) is more electronegative than the benzoyl group (CO) in , which could enhance binding to polar residues in enzymatic pockets . Thioxo vs.
Molecular Weight Trends :
- The target compound’s molecular weight is likely higher than that of (345.46) due to the bulky tert-butyl and sulfonyl groups. This may influence its bioavailability and blood-brain barrier penetration .
Research and Application Insights
- Kinase Inhibition : Sulfonyl-containing spiro compounds (e.g., ) are often explored as kinase inhibitors due to their ability to bind ATP pockets. The target’s 3-chlorophenylsulfonyl group may enhance this activity .
- Metabolic Stability: Fluorine () and tert-butyl (target, ) substituents are known to improve metabolic stability, suggesting the target compound could exhibit longer half-lives in vivo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
